molecular formula C18H18N2O2 B4163456 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide

Cat. No.: B4163456
M. Wt: 294.3 g/mol
InChI Key: FNQUCBLEKQSEJL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-12(2)17(21)19-14-10-8-13(9-11-14)18-20-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQUCBLEKQSEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane at reflux temperature . The reaction proceeds through a cyclization process to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of nanocatalysts and other advanced catalytic systems can also enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzoxazole ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide stands out due to its specific structural features and the presence of the 2-methylbutanamide group, which may contribute to its unique biological activities and chemical properties. Compared to other benzoxazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
Reactant of Route 2
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide

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